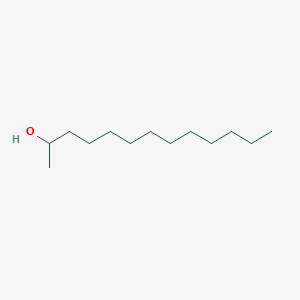
2-Tridecanol
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Tridecanol can be synthesized through the reduction of tridecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in solvents like tetrahydrofuran or ethanol.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of tridecanal. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is efficient and yields high-purity this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to tridecanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to tridecane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Tridecanone.
Reduction: Tridecane.
Substitution: Tridecyl chloride or tridecyl bromide.
科学的研究の応用
2-Tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and plasticizers.
Biology: Acts as a pheromone and insect attractant in various biological studies.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers
作用機序
The mechanism of action of 2-Tridecanol involves its interaction with cell membranes. As an amphipathic molecule, it integrates into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis or inhibition of microbial growth. The primary molecular targets are the lipid components of cell membranes, and the pathways involved include membrane destabilization and increased permeability .
類似化合物との比較
- 1-Tridecanol
- 3-Tridecanol
- 4-Tridecanol
- Isotridecanol
Comparison: 2-Tridecanol is unique among its isomers due to its specific position of the hydroxyl group on the second carbon. This positioning affects its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions. Compared to 1-Tridecanol, which has the hydroxyl group on the first carbon, this compound exhibits different reactivity patterns in substitution and oxidation reactions .
特性
IUPAC Name |
tridecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLRKVMHVYNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987402 | |
| Record name | Tridecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline] | |
| Record name | 2-Tridecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1653-31-2, 67989-40-6 | |
| Record name | 2-Tridecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-15-secondary | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-TRIDECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alcohols, C11-15-secondary | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcohols, C11-15-secondary | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tridecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Tridecanol in the context of pine sawflies?
A1: this compound serves as a precursor to the acetate ester, which acts as a key component of the sex pheromone in various pine sawfly species. [, , , , ] These pheromones play a crucial role in attracting males for mating, influencing their behavior and facilitating species-specific communication.
Q2: Are there any other insects besides pine sawflies that utilize this compound or its derivatives as pheromone components?
A3: Yes, this compound acetate has been identified as an aggregation pheromone component in the fruit fly Drosophila mulleri. [, , , ] Aggregation pheromones are released by one sex to attract both sexes to a specific location, aiding in mating and other social behaviors.
Q3: How is the release of this compound-based pheromones controlled in pine sawflies?
A4: While the research provided doesn't delve into the specific mechanisms controlling pheromone release, it does indicate that females possess the necessary enzymes to convert this compound into the active acetate ester pheromone. [] This suggests a regulated biosynthesis and release process. Further research into the endocrine system and environmental cues influencing pheromone production in pine sawflies would be valuable.
Q4: What are the common synthetic approaches for producing this compound and its stereoisomers?
A5: Researchers have explored various synthesis routes for this compound and its stereoisomers. One approach utilizes 2-methyloctanal as a starting material, followed by a series of reactions including hydroxyethylenation, transetherification, Claisen rearrangement, hydroxymethylation, and hydrogenation. [] Another method involves the use of chiral building blocks like enantiomerically pure 1-lithio-2,6-dimethyloctane and cis-3,4-dimethyl-g-butyrolactone to synthesize specific stereoisomers. []
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of this compound and related compounds in complex mixtures. [, ] This method separates compounds based on their volatility and then analyzes their mass-to-charge ratios to identify and quantify them.
Q6: How can researchers determine the enantiomeric purity of synthesized this compound stereoisomers?
A7: Chiral chromatography, specifically gas chromatography with chiral stationary phases, is a powerful technique for separating and quantifying enantiomers, like those of this compound. [] The different interactions of each enantiomer with the chiral stationary phase allow for their separation and determination of enantiomeric excess.
Q7: Beyond its role as a pheromone precursor, does this compound exhibit any other biological activities?
A8: Research suggests that this compound, as a component of volatile organic compound (VOC) blends produced by Paenibacillus polymyxa J2-4, displays nematicidal activity against the root-knot nematode Meloidogyne incognita. [] While the exact mechanism of action remains unclear, it highlights the potential of this compound in biocontrol applications for agriculture.
Q8: What are the potential applications of this compound in pest management?
A9: ** Understanding the role of this compound in pine sawfly pheromone systems opens avenues for developing environmentally friendly pest control strategies. These include: * Monitoring: Synthesized pheromones can be used in traps to monitor insect populations and predict outbreaks. [] * Mating disruption:** Dispersing synthetic pheromones within a forest can confuse male insects, making it difficult to locate females and disrupting mating cycles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


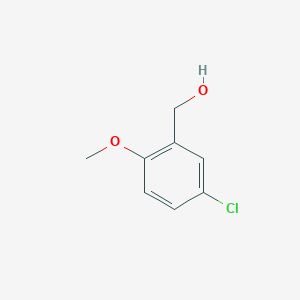
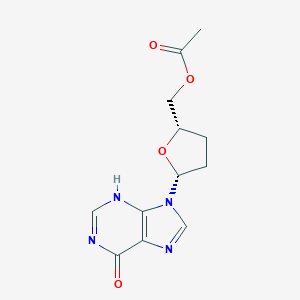
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
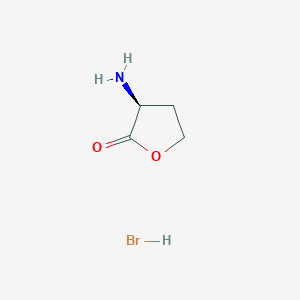
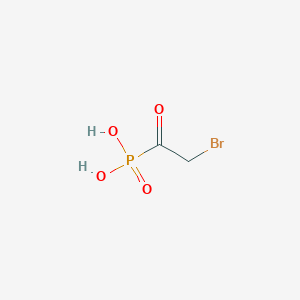

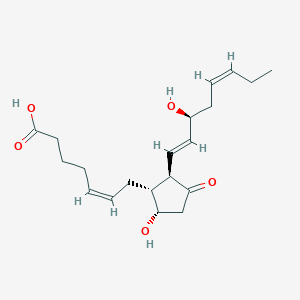


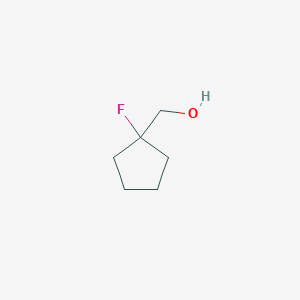
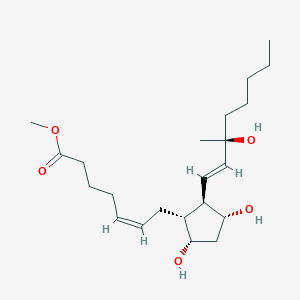
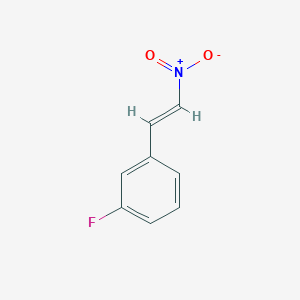
![1H-Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

